molecular formula C20H22N4O2 B2537970 5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954761-30-9

5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2537970
CAS RN: 954761-30-9
M. Wt: 350.422
InChI Key: MCEMJMUQLRGXPI-UHFFFAOYSA-N
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Description

The compound "5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazole derivatives, which can provide insights into the general characteristics and potential activities of the compound .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes, a process known as the click reaction. However, the provided papers describe a different synthetic route. In paper , the synthesis of a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was achieved through an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide with 4-methoxybenzaldehyde in ethanol under reflux. This method suggests that similar conditions could potentially be used for the synthesis of "5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide," with appropriate modifications to the starting materials to introduce the isopropyl and 2-methoxybenzyl groups.

Molecular Structure Analysis

The structure of triazole derivatives is often confirmed using various spectroscopic techniques. In paper , the structure of the synthesized compound was elucidated using infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis. These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds. For "5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide," similar analytical methods would be employed to ensure the correct molecular structure.

Chemical Reactions Analysis

The reactivity of triazole derivatives can vary depending on the substituents attached to the triazole ring. The papers do not provide specific reactions for the compound , but they do suggest that triazole derivatives can be further modified through various chemical reactions. For instance, the presence of a carboxamide group in the compound could allow for further functionalization or participation in the formation of hydrogen bonds, which could influence the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the papers do not provide specific data on "5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide," they do indicate that the synthesized compounds are stable enough to be isolated and characterized. The presence of methoxy groups could potentially increase the solubility of the compound in organic solvents, which is beneficial for pharmaceutical applications.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14(2)19-18(22-23-24(19)16-10-5-4-6-11-16)20(25)21-13-15-9-7-8-12-17(15)26-3/h4-12,14H,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEMJMUQLRGXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-N-(2-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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